N-(2-hydroxycyclobutyl)-1H-indole-2-carboxamide
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Overview
Description
“N-(2-hydroxycyclobutyl)-1H-indole-2-carboxamide” is a compound that contains an indole group, which is a common structure in many natural products and pharmaceuticals . The cyclobutyl group attached to the nitrogen atom of the indole might contribute to the rigidity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR, IR, and UV-Vis spectral techniques . These methods can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the indole and cyclobutyl groups. Indoles are known to undergo electrophilic substitution reactions, while cyclobutyl groups can participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the indole group might make the compound relatively polar, affecting its solubility in different solvents .Scientific Research Applications
Antituberculosis Agents
Indole-2-carboxamides, a class to which N-(2-hydroxycyclobutyl)-1H-indole-2-carboxamide structurally relates, have shown promise as antituberculosis agents. Structural modifications of this class, such as alkyl group attachments and substitutions on the indole ring, have been explored to improve activity against Mycobacterium tuberculosis, metabolic stability, and pharmacokinetic properties. Some derivatives have demonstrated in vitro and in vivo efficacy, highlighting their potential as new antituberculosis treatments (Kondreddi et al., 2013).
Synthetic Methodologies
Research has also been conducted on the synthetic applications of indole-2-carboxamides, exploring various catalytic methods for coupling reactions, oxidative dearomatization, and spirocyclization to synthesize diverse indole derivatives. These methods provide efficient routes to generate compounds with potential biological activities, demonstrating the versatility of indole-2-carboxamides in synthetic organic chemistry. For instance, Rh(III)-catalyzed coupling and copper-catalyzed oxidative spirocyclization have been developed to synthesize various indole derivatives, including those with potential as antituberculosis agents (Zheng, Zhang, & Cui, 2014); (Kong et al., 2016).
Cyclooxygenase Inhibitors
Some indole-2 and 3-carboxamide derivatives have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2) enzymes, with potential applications in treating inflammation and related disorders. Structural modifications on the indole nucleus have led to the identification of compounds with selective COX-2 inhibitory activity, underscoring the therapeutic relevance of this scaffold in designing new anti-inflammatory agents (Ölgen et al., 2002).
Glycogen Phosphorylase Inhibitors
N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives have been synthesized and evaluated as potent glycogen phosphorylase inhibitors. This research highlights the potential of indole-2-carboxamide derivatives in managing metabolic disorders such as diabetes. The introduction of specific substituents has led to compounds with significant inhibitory activity and favorable pharmacokinetic profiles, indicating their potential as therapeutic agents for glycemic control (Onda et al., 2008).
Future Directions
properties
IUPAC Name |
N-(2-hydroxycyclobutyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-6-5-10(12)15-13(17)11-7-8-3-1-2-4-9(8)14-11/h1-4,7,10,12,14,16H,5-6H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOUCKCEGBFNEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclobutyl)-1H-indole-2-carboxamide |
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